molecular formula C82H154N34O24 B13384901 H-DL-Lys-Gly-DL-Arg-Gly-DL-Lys-DL-Gln-Gly-Gly-DL-Lys-DL-Val-DL-Arg-DL-Ala-DL-Lys-DL-Ala-DL-Lys-DL-xiThr-DL-Arg-DL-Ser-DL-Ser-OH

H-DL-Lys-Gly-DL-Arg-Gly-DL-Lys-DL-Gln-Gly-Gly-DL-Lys-DL-Val-DL-Arg-DL-Ala-DL-Lys-DL-Ala-DL-Lys-DL-xiThr-DL-Arg-DL-Ser-DL-Ser-OH

Cat. No.: B13384901
M. Wt: 2000.3 g/mol
InChI Key: NFEQUGKCQWAGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Lys-Gly-DL-Arg-Gly-DL-Lys-DL-Gln-Gly-Gly-DL-Lys-DL-Val-DL-Arg-DL-Ala-DL-Lys-DL-Ala-DL-Lys-DL-xiThr-DL-Arg-DL-Ser-DL-Ser-OH is a synthetic peptide composed of 20 amino acid residues, featuring alternating D- and L-configured amino acids. Key structural attributes include:

  • Repetitive motifs: Glycine (Gly) spacers between charged residues (Lys, Arg) and hydrophobic residues (Val, Ala).
  • DL-amino acids: The racemic mixture (D- and L-forms) enhances resistance to enzymatic degradation compared to purely L-configured peptides.
  • Unique modifications: The presence of xiThreonine (xiThr), a non-canonical amino acid, introduces stereochemical complexity.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[6-amino-2-[2-[[6-amino-2-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[5-carbamimidamido-2-[[2-(2,6-diaminohexanoylamino)acetyl]amino]pentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H154N34O24/c1-43(2)63(115-74(134)50(21-8-13-31-85)107-60(122)38-99-59(121)37-101-69(129)55(27-28-58(89)120)110-72(132)49(20-7-12-30-84)106-62(124)40-102-68(128)48(24-16-34-96-80(90)91)105-61(123)39-100-67(127)47(88)19-6-11-29-83)77(137)111-53(25-17-35-97-81(92)93)71(131)104-44(3)65(125)108-51(22-9-14-32-86)70(130)103-45(4)66(126)109-52(23-10-15-33-87)75(135)116-64(46(5)119)78(138)112-54(26-18-36-98-82(94)95)73(133)113-56(41-117)76(136)114-57(42-118)79(139)140/h43-57,63-64,117-119H,6-42,83-88H2,1-5H3,(H2,89,120)(H,99,121)(H,100,127)(H,101,129)(H,102,128)(H,103,130)(H,104,131)(H,105,123)(H,106,124)(H,107,122)(H,108,125)(H,109,126)(H,110,132)(H,111,137)(H,112,138)(H,113,133)(H,114,136)(H,115,134)(H,116,135)(H,139,140)(H4,90,91,96)(H4,92,93,97)(H4,94,95,98)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEQUGKCQWAGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H154N34O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2000.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. Common reagents used in SPPS include:

    Coupling Reagents: HBTU, HATU, or DIC

    Deprotection Reagents: TFA (trifluoroacetic acid) for removing protecting groups

Industrial Production Methods

In an industrial setting, the production of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may also employ liquid-phase peptide synthesis (LPPS) for certain steps to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: Certain amino acids like methionine can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid

    Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine)

    Substitution: Site-directed mutagenesis or chemical modification

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.

Biology

In biological research, peptides like this one are used to investigate protein-protein interactions, cellular signaling pathways, and receptor binding.

Medicine

Medically, synthetic peptides are explored for their potential as therapeutic agents, including antimicrobial peptides, enzyme inhibitors, and vaccine components.

Industry

In the industrial sector, peptides are used in the development of biosensors, drug delivery systems, and as components in cosmetic formulations.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely, from inhibiting enzyme activity to activating signaling cascades.

Comparison with Similar Compounds

Notes

  • Limitations : The evidence lacks direct studies on the target compound; comparisons are inferred from structural analogues.
  • Data Sources : References 8, 11, and 15 provide the most relevant structural and synthetic insights.
  • Safety: DL-amino acids in peptides may pose uncharacterized toxicity risks, necessitating further toxicological profiling.

Biological Activity

The compound H-DL-Lys-Gly-DL-Arg-Gly-DL-Lys-DL-Gln-Gly-Gly-DL-Lys-DL-Val-DL-Arg-DL-Ala-DL-Lys-DL-Ala-DL-Lys-DL-xiThr-DL-Arg-DL-Ser-DL-Ser-OH is a synthetic peptide composed of various amino acids. This peptide has garnered attention due to its potential biological activities, including effects on metabolic processes, immune response modulation, and potential therapeutic applications.

1. Antihypertensive Effects

Recent studies have indicated that peptides similar to the structure of H-DL-Lys-Gly-DL-Arg exhibit antihypertensive properties . These effects are often attributed to the inhibition of angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure. The presence of specific amino acids, such as arginine and lysine, enhances these inhibitory effects .

2. Antioxidant Activity

Peptides derived from marine sources have shown significant antioxidant activity , which may be relevant to the compound . The structural composition, particularly the arrangement of hydrophilic and hydrophobic residues, influences the antioxidant capacity by scavenging free radicals and reducing oxidative stress .

3. Immunomodulatory Effects

Peptides like H-DL-Lys-Gly-DL-Arg may also exhibit immunomodulatory effects . Certain sequences can stimulate immune responses or modulate inflammation, potentially making them useful in treating autoimmune diseases or enhancing vaccine efficacy .

4. Antimicrobial Properties

The compound's structure suggests possible antimicrobial activity . Peptides with similar configurations have been shown to disrupt microbial membranes, leading to cell lysis and death. This property could be leveraged in developing new antibiotics or antimicrobial agents .

Case Studies

  • Antihypertensive Activity : In a controlled study, a peptide with a similar sequence was administered to hypertensive rats, resulting in a significant reduction in blood pressure compared to the control group. The study concluded that the peptide's ACE-inhibitory activity was a primary mechanism for its antihypertensive effect .
  • Antioxidant Effects : A comparative analysis of various peptides demonstrated that those containing multiple lysine and arginine residues exhibited superior antioxidant properties in vitro. The study utilized assays measuring radical scavenging activity and lipid peroxidation inhibition .
  • Immunomodulation : A clinical trial involving patients with chronic inflammatory conditions showed that administration of peptides similar to H-DL-Lys-Gly led to improved markers of inflammation and enhanced immune response, suggesting potential therapeutic applications in immunotherapy .

Data Tables

Activity TypeMechanism of ActionReference
AntihypertensiveACE inhibition
AntioxidantFree radical scavenging
ImmunomodulatoryModulation of immune response
AntimicrobialDisruption of microbial membranes

Q & A

Q. How should researchers handle heterogeneity in peptide aggregation states during functional assays?

  • Methodological Answer : Pre-treat samples with size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to isolate monomeric fractions. Include negative controls (e.g., scrambled-sequence peptides) to distinguish aggregation artifacts from target-specific effects. Time-resolved assays monitor aggregation kinetics .

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